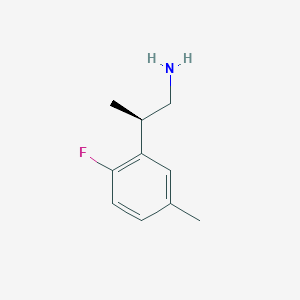

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine

Description

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine is a chiral amine featuring a fluorinated aromatic ring and a methyl substituent at the para position relative to the fluorine atom.

Properties

IUPAC Name |

(2R)-2-(2-fluoro-5-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-7-3-4-10(11)9(5-7)8(2)6-12/h3-5,8H,6,12H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHSECMEXDSEO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)[C@@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluoro-5-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality and sets the chiral center.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is utilized in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities between (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine and related compounds:

Key Differences in Pharmacological Profiles

- Fluorine Position and Substituents: The 2-fluoro-5-methylphenyl group in the target compound contrasts with analogs like (1S)-1-(2-fluoro-5-methoxyphenyl)-2-methylpropan-1-amine (methoxy instead of methyl). Mesdopetam (INN-listed) incorporates a methanesulfonyl group, which improves solubility and metabolic stability compared to methyl or methoxy substituents .

Stereochemical Effects :

- The R-configuration in the target compound may confer enantioselective activity, as seen in (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride , which is prioritized in asymmetric synthesis . Racemic mixtures (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine ) often show reduced potency due to inactive enantiomers .

Backbone Modifications :

- The propan-1-amine chain in the target compound differs from ethylamine (shorter chain) or branched analogs. For example, N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine demonstrated superior brain clearance in Aβ plaque imaging compared to bulkier derivatives, suggesting backbone length impacts pharmacokinetics .

Biological Activity

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the mechanisms of action, biological interactions, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated aromatic ring and an amine functional group, which are crucial for its biological activity. The presence of the fluorine atom enhances lipophilicity and alters the electronic properties of the molecule, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may act as an agonist or antagonist at specific targets, modulating physiological pathways. Understanding these interactions is essential for elucidating its therapeutic potential.

Key Interactions

- Receptor Binding : The compound has been shown to interact with G-protein coupled receptors (GPCRs), which are significant therapeutic targets due to their role in various physiological processes .

- Enzyme Modulation : The amine group can form hydrogen bonds with active sites on enzymes, influencing their activity and potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Agonistic Activity at GPCRs : A study demonstrated that this compound exhibited potent agonistic activity at specific GPCRs involved in neuroendocrine signaling. This was evidenced by increased food intake in rodent models following intracerebroventricular administration .

- TRPV1 Antagonism : Research indicated that this compound acts as a potent antagonist for the TRPV1 receptor, showing significantly improved potency over related compounds. This suggests potential applications in pain management therapies .

- Metabolic Pathway Modulation : Preliminary studies have shown that the compound may influence key metabolic enzymes, providing insights into its potential role in treating metabolic syndromes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for obtaining (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine with high enantiomeric purity?

- Methodological Answer : Chiral synthesis often involves asymmetric catalysis or resolution. A Grignard reagent approach (e.g., reacting 1-bromo-2-fluoro-5-methylbenzene with magnesium) followed by reaction with a chiral epoxide or ketone can yield the desired stereochemistry. Reduction of intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution methods ensures enantiomeric excess (>99% ee). Purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) is critical .

Q. Which analytical techniques are most effective for confirming the structural and chiral integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine coupling patterns .

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases resolves enantiomers .

- Circular Dichroism (CD) : Verifies absolute configuration by comparing optical rotation data to known standards .

Q. How can researchers screen for biological activity in receptor-binding assays?

- Methodological Answer : Radioligand displacement assays (e.g., using -labeled neurotransmitters) quantify affinity for targets like serotonin or dopamine receptors. Competitive binding protocols with HEK293 cells expressing cloned receptors are standard. Dose-response curves (IC) and computational docking (AutoDock Vina) correlate structural features (e.g., fluorine’s electronegativity) with activity .

Advanced Research Questions

Q. What role do the fluorine and methyl substituents play in modulating this compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases metabolic stability but reduces solubility; methyl groups enhance membrane permeability. LogP assays (shake-flask method) and PAMPA (Parallel Artificial Membrane Permeability Assay) quantify these effects .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Fluorine resists CYP450 oxidation, while methyl groups may slow hepatic clearance .

Q. How can computational modeling predict interactions with enzyme active sites?

- Methodological Answer : Molecular dynamics simulations (GROMACS) and quantum mechanics (QM/MM) map binding modes to enzymes like monoamine oxidases. Key steps:

Docking : Align the compound’s amine group with catalytic residues (e.g., Tyr435 in MAO-B).

Free Energy Perturbation (FEP) : Calculate binding energy changes upon fluorination/methylation .

Q. What experimental strategies resolve contradictions in reported IC values across assays?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and ion concentrations (e.g., Mg for G-protein-coupled receptors).

- Orthogonal Validation : Cross-validate using SPR (Surface Plasmon Resonance) for kinetic binding and electrophysiology (patch-clamp) for functional activity .

- Meta-Analysis : Use tools like Forest plots to statistically reconcile variability from cell line differences (e.g., CHO vs. HEK293) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.